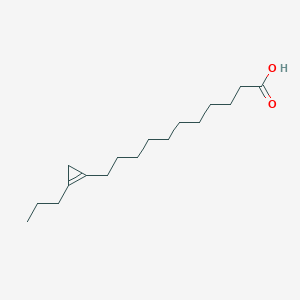
1,4-Benzenediol, 2-(2-isocyanoethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenediol, 2-(2-isocyanoethenyl)- is an organic compound that belongs to the class of dihydroxybenzenes. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of 1,4-Benzenediol, 2-(2-isocyanoethenyl)- includes an isocyanoethenyl group attached to the benzene ring, making it a unique derivative of hydroquinone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-(2-isocyanoethenyl)- typically involves the reaction of hydroquinone with an isocyanoethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2-(2-isocyanoethenyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
1,4-Benzenediol, 2-(2-isocyanoethenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The isocyanoethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the isocyanoethenyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
科学研究应用
1,4-Benzenediol, 2-(2-isocyanoethenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Benzenediol, 2-(2-isocyanoethenyl)- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The isocyanoethenyl group may also interact with nucleophiles in biological systems, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
1,4-Benzenediol, 2-(2-isocyanoethenyl)- is unique due to the presence of the isocyanoethenyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This structural difference allows it to participate in unique chemical reactions and exhibit specific biological activities not seen in its simpler counterparts.
属性
CAS 编号 |
113590-11-7 |
|---|---|
分子式 |
C9H7NO2 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
2-(2-isocyanoethenyl)benzene-1,4-diol |
InChI |
InChI=1S/C9H7NO2/c1-10-5-4-7-6-8(11)2-3-9(7)12/h2-6,11-12H |
InChI 键 |
ABVUUDRCDTZFOJ-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]C=CC1=C(C=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
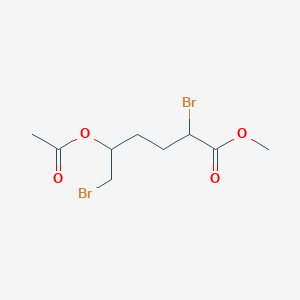
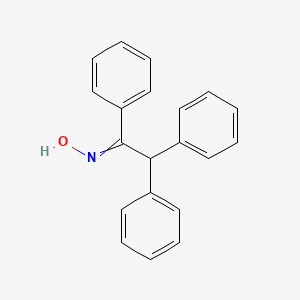
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)

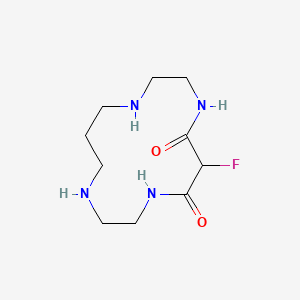
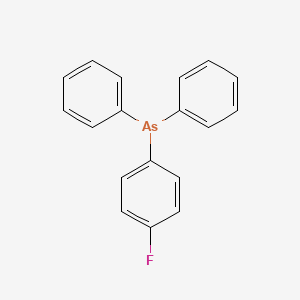


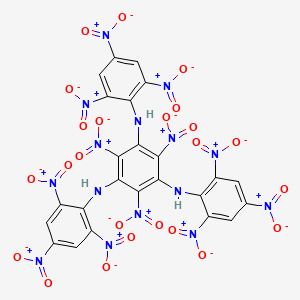
![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
